trans-trans-Mivacurium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

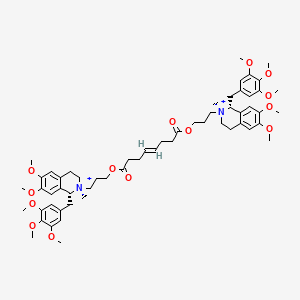

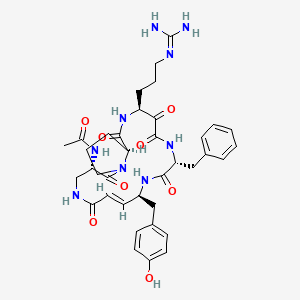

Trans-trans-Mivacurium: is a short-acting, non-depolarizing neuromuscular-blocking agent that belongs to the benzylisoquinolinium group. It is one of the three stereoisomers of mivacurium chloride, the other two being cis-trans and cis-cis . This compound is primarily used in clinical settings to induce muscle relaxation during surgical procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-trans-Mivacurium involves the reaction of benzylisoquinolinium derivatives under specific conditions. The process typically includes the formation of quaternary ammonium compounds, followed by selective isomerization to obtain the trans-trans isomer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) to separate and purify the desired isomer. The process ensures that the final product contains a high percentage of the trans-trans isomer, typically around 57% .

Chemical Reactions Analysis

Types of Reactions: Trans-trans-Mivacurium undergoes several types of chemical reactions, including:

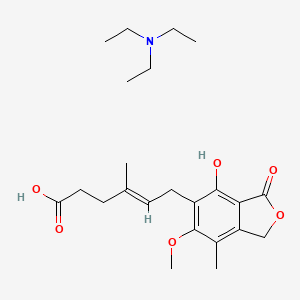

Hydrolysis: Enzymatic hydrolysis by plasma pseudocholinesterase (PChE) to form quaternary alcohol and mono-ester metabolites.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by pseudocholinesterase in plasma.

Oxidation and Reduction: Typically require specific oxidizing or reducing agents under controlled conditions.

Major Products Formed:

Hydrolysis Products: Quaternary alcohol and mono-ester metabolites.

Scientific Research Applications

Chemistry: Trans-trans-Mivacurium is used as a model compound to study the structure-activity relationship of neuromuscular-blocking agents .

Biology: In biological research, this compound is used to investigate the mechanisms of neuromuscular transmission and the role of acetylcholine receptors .

Medicine: Clinically, this compound is used to induce muscle relaxation during surgeries, particularly in pediatric patients and short surgical procedures .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new neuromuscular-blocking agents .

Mechanism of Action

Trans-trans-Mivacurium exerts its effects by competitively antagonizing acetylcholine at the postsynaptic nicotinic receptors on the motor end-plate . This prevents depolarization of the muscle, leading to muscle relaxation . The compound is rapidly metabolized by plasma pseudocholinesterase, which limits its duration of action .

Comparison with Similar Compounds

Cis-trans-Mivacurium: Another stereoisomer of mivacurium chloride with similar neuromuscular-blocking properties but different pharmacokinetics.

Cis-cis-Mivacurium: The least potent isomer with a slower clearance rate.

Atracurium: A related benzylisoquinolinium compound with a different mechanism of degradation (Hoffman degradation).

Uniqueness: Trans-trans-Mivacurium is unique due to its rapid onset and short duration of action, making it particularly useful for short surgical procedures . Its rapid metabolism by plasma pseudocholinesterase also reduces the risk of prolonged neuromuscular blockade .

Properties

CAS No. |

771435-46-2 |

|---|---|

Molecular Formula |

C58H80N2O14+2 |

Molecular Weight |

1029.3 g/mol |

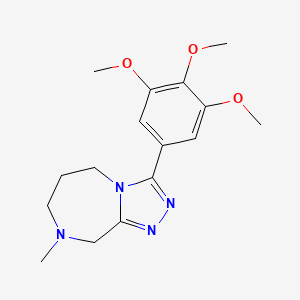

IUPAC Name |

bis[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate |

InChI |

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59-,60-/m1/s1 |

InChI Key |

ILVYCEVXHALBSC-HBJABBCZSA-N |

Isomeric SMILES |

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)